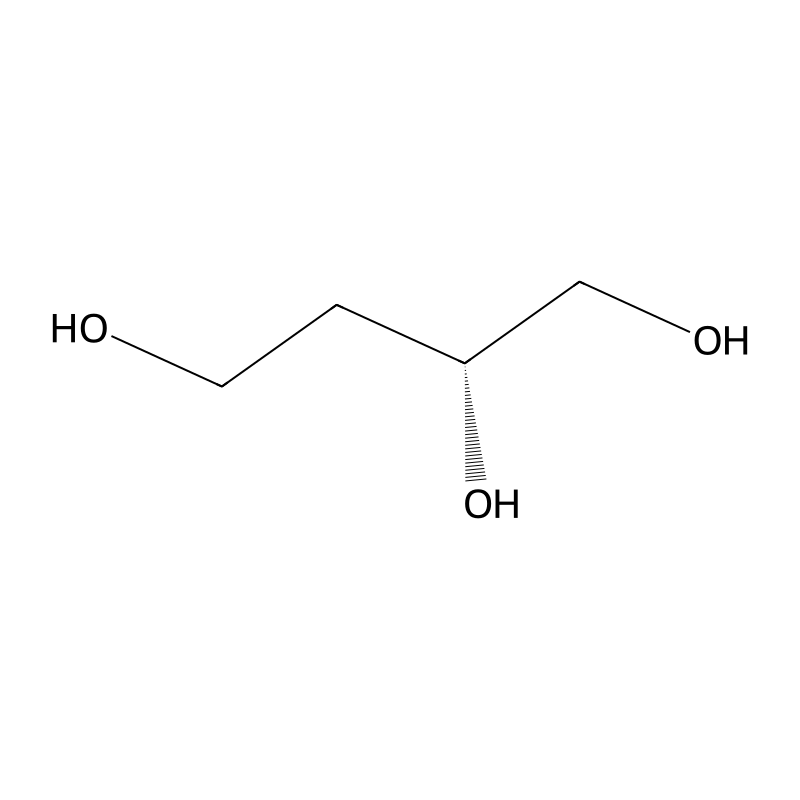

(r)-Butane-1,2,4-triol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Precursor for Chiral Synthons:

(r)-Butane-1,2,4-triol serves as a valuable precursor for synthesizing various chiral synthons, which are essential building blocks for creating other optically active molecules. This property makes it particularly useful in the development of pharmaceuticals and other biologically active compounds. For instance, it is a key intermediate in the production of D-3,4-dihydroxybutanoic acid, a precursor for the cholesterol-lowering drugs Crestor (rosuvastatin) and Zetia (ezetimibe) [].

Asymmetric Catalysis:

The chiral nature of (r)-Butane-1,2,4-triol allows it to be employed as a ligand in asymmetric catalysis. Asymmetric catalysis is a technique used to create enantiomerically pure compounds, which are crucial in many scientific fields, including drug discovery and materials science []. Studies have explored the potential of (r)-Butane-1,2,4-triol for developing new and efficient asymmetric catalysts [].

Biodegradable Polymers:

(r)-Butane-1,2,4-triol can be used as a building block for the synthesis of biodegradable polymers. These polymers offer a more environmentally friendly alternative to traditional plastics as they can be broken down by microorganisms. Research is ongoing to explore the development of novel biodegradable polymers incorporating (r)-Butane-1,2,4-triol for various applications, such as packaging materials and drug delivery systems [].

Other Potential Applications:

(r)-Butane-1,2,4-triol is also being investigated for its potential applications in other areas of scientific research, including:

(r)-Butane-1,2,4-triol, also known as 1,2,4-butanetriol, is a chiral triol characterized by three hydroxyl groups attached to a four-carbon backbone. It has the molecular formula and a molecular weight of approximately 106.12 g/mol. This compound appears as a clear or slightly yellow, odorless, hygroscopic liquid that is flammable and viscous . Its structure allows for significant hydrogen bonding due to the presence of multiple hydroxyl groups, making it soluble in water and various organic solvents.

- Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.

- Esterification: Reaction with acids can produce esters.

- Dehydration: Under acidic conditions, it may lose water to form alkenes.

- Reduction: It can be reduced to yield more saturated alcohols or other derivatives.

These reactions are facilitated by the compound's hydroxyl groups, which are reactive sites for various chemical transformations .

(r)-Butane-1,2,4-triol exhibits biological activity that positions it as a precursor for pharmaceutical compounds. Notably, it is involved in the synthesis of cholesterol-lowering drugs such as Crestor and Zetia through its conversion to D-3,4-dihydroxybutanoic acid . Additionally, its structural similarity to other polyols suggests potential applications in metabolic studies and as an osmotic agent in biological systems.

Several methods have been developed for the synthesis of (r)-butane-1,2,4-triol:

- Reduction of Malic Acid Diesters: This method involves the reduction of malic acid diesters using sodium borohydride in the presence of an ether and an alcohol at ambient temperature .

- Hydroformylation of Glycidol: Glycidol can be hydroformylated followed by reduction to yield (r)-butane-1,2,4-triol.

- Biotechnological Synthesis: Genetically engineered microorganisms such as Escherichia coli and Pseudomonas fragi can produce this triol through fermentation processes .

These methods highlight the versatility of (r)-butane-1,2,4-triol's synthesis from both chemical and biological routes.

(r)-Butane-1,2,4-triol has several important applications:

- Pharmaceutical Industry: As a precursor for cholesterol-lowering medications.

- Propellant Manufacturing: It is used in producing butanetriol trinitrate (BTTN), which serves as a military propellant .

- Polymer Production: It acts as a monomer in polyester synthesis.

- Solvent Use: Its hygroscopic nature makes it suitable for use as a solvent in various chemical processes .

Studies on (r)-butane-1,2,4-triol have focused on its interactions with enzymes and biological systems. For instance:

- Enzymatic oxidation studies have shown that it is a substrate for specific oxidases that exhibit enantioselectivity toward 1,2-diols .

- Its role as an osmotic agent has been explored in cellular environments to understand its effects on cell viability and metabolism.

These studies emphasize its potential utility in both industrial applications and biological research.

(r)-Butane-1,2,4-triol shares structural characteristics with several other triols and polyols. Here are some similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Glycerol | C3H8O3 | Three carbon atoms; widely used in food and cosmetics. |

| Erythritol | C4H10O4 | Four carbon atoms; known for its low-calorie sweetening properties. |

| 1,3-Propanediol | C3H8O2 | Two hydroxyl groups; used mainly as a solvent and antifreeze. |

| 1,2-Pentanediol | C5H12O2 | Five carbon atoms; used in plasticizers and cosmetics. |

The uniqueness of (r)-butane-1,2,4-triol lies in its specific arrangement of hydroxyl groups and its chiral nature that allows for distinct biochemical interactions not found in its analogs .

Nuclear Magnetic Resonance Chiral Resolution Methods

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation and chiral resolution of (R)-butane-1,2,4-triol [1] [2]. The compound exhibits distinctive spectroscopic signatures that enable precise identification of its stereochemical configuration and molecular structure.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of (R)-butane-1,2,4-triol demonstrates characteristic resonance patterns that reflect the compound's chiral nature and hydrogen bonding environment [1] [3]. In deuterated water (D₂O) solution, the methylene protons appear as complex multipiples in the 2.6-4.0 parts per million region, while the CH₂OH groups exhibit distinct chemical shifts between 3.93-4.17 parts per million when analyzed in benzene-d₆ [4].

The most diagnostically significant resonance occurs at 5.2 parts per million, corresponding to the proton attached to the chiral carbon center (C-2) [4]. This signal appears as a characteristic multiplet due to coupling with adjacent methylene protons and exhibits seven-fold splitting patterns resulting from the chiral environment. The hydroxyl protons display variable chemical shifts depending on solvent conditions, concentration, and hydrogen bonding interactions [2] [5].

Chiral Shift Reagent Applications

Advanced chiral resolution methods utilize europium-based shift reagents to enhance enantiomeric discrimination in nuclear magnetic resonance analysis [2]. The application of tris(3-((heptafluoropropyl)hydroxymethylene)-d-camphorato)europium(III) in acetonitrile solvent enables resolution of enantiotopic protons and facilitates determination of enantiomeric purity. These chiral shift reagents induce significant chemical shift differences between enantiomeric forms, with the (R)-enantiomer displaying distinct resonance patterns compared to its (S)-counterpart [2].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information regarding the carbon framework and stereochemical environment [1]. Carbon resonances appear at characteristic chemical shifts: C-1 at 70.95 parts per million, C-2 at 75.98 parts per million, C-3 at 26.73 parts per million, and C-4 at 68.18 parts per million in D₂O solution [1]. The distinctive chemical shift of C-2 at 75.98 parts per million reflects the direct attachment of the hydroxyl group to the chiral center, providing unambiguous identification of the stereochemical configuration.

Vibrational Spectroscopy for Hydroxyl Group Analysis

Vibrational spectroscopy techniques, particularly infrared and Raman spectroscopy, provide detailed information about functional group characteristics and hydrogen bonding patterns in (R)-butane-1,2,4-triol [5] [7].

Infrared Spectroscopic Analysis

The infrared spectrum of (R)-butane-1,2,4-triol exhibits characteristic absorption bands that reflect the presence of multiple hydroxyl groups and their hydrogen bonding interactions [5]. The broad absorption region between 3200-3500 cm⁻¹ corresponds to O-H stretching vibrations, with the broad profile indicating extensive hydrogen bonding between hydroxyl groups [5]. This broadening effect results from the distribution of O-H bond lengths and angles caused by intermolecular and intramolecular hydrogen bonding networks.

The C-H stretching vibrations appear at approximately 2900 cm⁻¹, representing the alkyl hydrogen atoms attached to the carbon backbone . Strong absorption bands in the 1050-1150 cm⁻¹ region correspond to C-O stretching vibrations of primary and secondary alcohol functional groups [5]. These frequencies provide diagnostic information about the hydroxyl group environments and their relative positions within the molecular structure.

Hydrogen Bonding Pattern Analysis

Detailed vibrational analysis reveals complex hydrogen bonding patterns that influence the molecular conformation and physical properties of (R)-butane-1,2,4-triol [7]. The compound exhibits both intramolecular and intermolecular hydrogen bonding, with the 1,4-dihydroxy arrangement facilitating particularly stable intramolecular hydrogen bonds. These interactions significantly affect the vibrational frequencies and intensities observed in the infrared spectrum.

Comparative Spectroscopic Studies

Comparative infrared analysis with related triol compounds demonstrates the unique spectroscopic fingerprint of (R)-butane-1,2,4-triol [8]. The specific pattern of hydroxyl group vibrations and their relative intensities provide diagnostic criteria for compound identification and purity assessment. Temperature-dependent infrared studies reveal changes in hydrogen bonding patterns and molecular aggregation behavior.

Computational Modeling of Enantiomeric Stability

Density Functional Theory Applications

Density functional theory calculations provide fundamental insights into the electronic structure, energetics, and stereochemical stability of (R)-butane-1,2,4-triol [9] [10]. These computational approaches enable detailed analysis of molecular properties that are difficult to determine experimentally.

Electronic Structure Calculations

Density functional theory calculations using the B3LYP functional with 6-311G** basis sets have been extensively applied to investigate the electronic structure and energetic properties of (R)-butane-1,2,4-triol [9] [10]. These calculations reveal that the (R)-enantiomer exhibits specific electronic characteristics that influence its chemical reactivity and stability. The computed formation enthalpy of -587.86 kilojoules per mole in the gas phase indicates favorable thermodynamic stability [11].

Stereochemical Energy Differences

Computational analysis demonstrates that the synthesis of the (S)-enantiomer requires lower overall energy (425.3 kilojoules per mole) compared to the (R)-enantiomer, suggesting inherent thermodynamic preferences in the formation pathways [10]. These energy differences arise from subtle variations in electronic interactions and steric effects between the enantiomeric forms.

Conformational Analysis

Density functional theory calculations enable comprehensive conformational analysis of (R)-butane-1,2,4-triol, revealing preferred molecular geometries and rotational barriers [9]. The calculations identify multiple stable conformers arising from rotation around C-C bonds and different hydroxyl group orientations. The lowest energy conformations typically feature intramolecular hydrogen bonding between hydroxyl groups, stabilizing specific molecular arrangements.

Activation Energy Calculations

Detailed computational studies of reaction pathways reveal that decomposition mechanisms exhibit different activation energies depending on the stereochemical configuration [9] [10]. The unimolecular decomposition of (R)-butane-1,2,4-triol and its derivatives follows specific pathways characterized by distinct energy barriers, with homolytic bond cleavage and elimination reactions showing different energetic requirements.

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic insights into the conformational behavior, intermolecular interactions, and solution-phase properties of (R)-butane-1,2,4-triol [12] [13].

Solution-Phase Behavior

Molecular dynamics simulations in aqueous and organic solvents reveal the dynamic behavior of (R)-butane-1,2,4-triol molecules in solution [12]. These studies demonstrate that the compound exhibits significant conformational flexibility, with rapid interconversion between different rotameric states. The presence of multiple hydroxyl groups facilitates extensive hydrogen bonding with solvent molecules, influencing both conformational preferences and intermolecular aggregation behavior.

Hydrogen Bonding Dynamics

Detailed analysis of hydrogen bonding patterns through molecular dynamics simulations reveals the temporal evolution of intermolecular interactions [12]. The simulations show that hydroxyl groups participate in dynamic hydrogen bonding networks with both solvent molecules and other (R)-butane-1,2,4-triol molecules. These interactions exhibit characteristic lifetimes and exchange rates that influence macroscopic properties such as viscosity and solubility.

Temperature-Dependent Studies

Temperature-dependent molecular dynamics simulations provide insights into the thermal stability and conformational behavior of (R)-butane-1,2,4-triol under various conditions [14]. These studies reveal that increased temperature leads to enhanced molecular motion and reduced hydrogen bonding interactions, affecting the overall molecular organization and stability.

Solvation Properties

Molecular dynamics simulations enable detailed characterization of solvation properties and preferential solvent interactions [12]. The simulations demonstrate that (R)-butane-1,2,4-triol exhibits strong affinity for polar protic solvents due to favorable hydrogen bonding interactions. The solvation shell structure and dynamics significantly influence the compound's physical and chemical properties in different solvent environments.

Aggregation Behavior

Advanced molecular dynamics studies investigate the aggregation behavior and self-assembly properties of (R)-butane-1,2,4-triol in concentrated solutions [15]. These simulations reveal the formation of hydrogen-bonded clusters and network structures that influence solution viscosity and other rheological properties. The stereochemical configuration plays a crucial role in determining the preferred aggregation patterns and intermolecular arrangements.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant